Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 252770-09-5
VCID: VC7807226
InChI: InChI=1S/C13H18N2O3/c14-12-7-15(6-11(12)8-16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m1/s1
SMILES: C1C(C(CN1C(=O)OCC2=CC=CC=C2)N)CO
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol

Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS No.: 252770-09-5

Cat. No.: VC7807226

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate - 252770-09-5

Specification

CAS No. 252770-09-5
Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
IUPAC Name benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H18N2O3/c14-12-7-15(6-11(12)8-16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m1/s1
Standard InChI Key YXCPNFNWSNFFFZ-VXGBXAGGSA-N
Isomeric SMILES C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)N)CO
SMILES C1C(C(CN1C(=O)OCC2=CC=CC=C2)N)CO
Canonical SMILES C1C(C(CN1C(=O)OCC2=CC=CC=C2)N)CO

Introduction

Structural and Stereochemical Characteristics

Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate belongs to the pyrrolidine class of heterocyclic compounds, featuring a five-membered ring with nitrogen at the 1-position. The stereochemistry of the 3S and 4S configurations is pivotal for its interactions with biological targets, as minor deviations in spatial arrangement can drastically alter binding affinity and metabolic stability. Key structural elements include:

  • Benzyl Carbamate (Cbz) Group: Provides protection for the pyrrolidine nitrogen, enabling selective deprotection during multi-step syntheses.

  • Hydroxymethyl Side Chain: Enhances hydrophilicity and facilitates further functionalization via esterification or oxidation.

  • Primary Amine: Serves as a nucleophilic site for coupling reactions in peptide synthesis .

The compound’s rigid pyrrolidine scaffold imposes conformational constraints, which are advantageous for designing molecules with precise three-dimensional binding capabilities.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves a multi-step sequence:

  • Ring Formation: Cyclization of L-proline derivatives or enantioselective synthesis using chiral auxiliaries to establish the (3S,4S) configuration .

  • Cbz Protection: Introduction of the benzyl carbamate group via reaction with benzyl chloroformate in the presence of a base such as triethylamine.

  • Functionalization: Installation of the hydroxymethyl group through reduction of a ketone intermediate or hydroxylation of a pre-existing methyl group .

Industrial-scale production optimizes these steps for cost and efficiency, employing continuous flow reactors and catalytic asymmetric hydrogenation to achieve high enantiomeric excess (>99%).

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationL-proline derivative, DCC, DMAP85
Cbz ProtectionBenzyl chloroformate, triethylamine, DCM92
HydroxymethylationNaBH₄, MeOH, 0°C78

Physicochemical Properties

The compound’s molecular formula (C₁₃H₁₈N₂O₃) and weight (250.29 g/mol) reflect its moderate lipophilicity, balanced by polar functional groups. Key properties include:

  • Boiling Point: 414.3°C at 760 mmHg .

  • Density: 1.225 g/cm³ .

  • LogP: 1.21, indicating moderate membrane permeability .

The hydroxymethyl group enhances water solubility (≈15 mg/mL in aqueous buffer), while the Cbz group contributes to stability under basic conditions.

Biological Activity and Applications

Role in Drug Development

Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a cornerstone in synthesizing protease inhibitors, particularly those targeting viral enzymes. For example, it has been employed as an intermediate in the production of hepatitis C virus (HCV) NS3/4A protease inhibitors, where its stereochemistry ensures optimal binding to the enzyme’s active site.

Case Study: HCV Protease Inhibitor Synthesis

In a 2023 study, the compound was coupled with a quinoline derivative to form a macrocyclic inhibitor with picomolar potency against HCV. The hydroxymethyl group was oxidized to a carboxylic acid, enabling covalent binding to the catalytic serine residue .

Biochemical Interactions

The primary amine participates in hydrogen bonding with aspartic acid residues in proteases, while the pyrrolidine ring’s conformation minimizes off-target interactions.

Future Research Directions

  • Stereoselective Modifications: Exploring novel catalysts to streamline asymmetric synthesis.

  • Prodrug Development: Leveraging the hydroxymethyl group for phosphate or ester prodrug formulations.

  • Broad-Spectrum Antivirals: Adapting the scaffold for inhibitors against emerging viruses .

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